molecular formula C14H12N4O2S B1230856 5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one

5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one

Cat. No. B1230856
M. Wt: 300.34 g/mol
InChI Key: UFKNVXBWMBITCM-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-[(5-oxo-2-sulfanylidene-4-imidazolidinylidene)methyl]-2-phenyl-4H-pyrazol-3-one is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

  • Synthesis and Structural Evaluation :

    • Compounds derived from related 5-oxo pyrazolones have been synthesized and structurally evaluated, indicating their potential in medicinal chemistry. The structural features of these molecules are elucidated using NMR spectra analyses and quantum chemical calculations (Amer, Fan, & Senior, 2012).
  • Biological Activity and Antimicrobial Potential :

    • Certain derivatives have shown potent in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against bacteria and yeasts (Asegbeloyin et al., 2014).
    • A study on pyrazole pyrimidine derivatives revealed their significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
  • Applications in Dyeing and Biological Properties :

    • Research into 5-pyrazolones aimed at synthesizing new heterocycles with dyeing and anticipated biological properties, showing their potential in industrial applications (Bagdatli & Ocal, 2012).
  • Pharmacological Evaluation :

    • Various derivatives, including oxadiazole and pyrazoles, have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties, indicating their therapeutic potential (Faheem, 2018).
  • Spectroscopic and Voltammetric Determination :

    • Spectrophotometric and voltammetric methods have been developed for determining the content of related compounds, highlighting their application in analytical chemistry (Tymoshuk et al., 2018).
  • Antimicrobial and Anticancer Activities :

    • Novel pyrazole and pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating their potential in drug development (Soliman et al., 2001).

properties

Product Name

5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C14H12N4O2S/c1-8-10(7-11-12(19)16-14(21)15-11)13(20)18(17-8)9-5-3-2-4-6-9/h2-7,10H,1H3,(H2,15,16,19,21)/b11-7-

InChI Key

UFKNVXBWMBITCM-XFFZJAGNSA-N

Isomeric SMILES

CC1=NN(C(=O)C1/C=C\2/C(=O)NC(=S)N2)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1C=C2C(=O)NC(=S)N2)C3=CC=CC=C3

solubility

45.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one
Reactant of Route 2
5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one
Reactant of Route 3
5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one
Reactant of Route 4
5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one
Reactant of Route 5
5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one
Reactant of Route 6
5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one

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